molecular formula C15H12O4 B12877799 Centrolobofuran CAS No. 67685-33-0

Centrolobofuran

Cat. No.: B12877799
CAS No.: 67685-33-0
M. Wt: 256.25 g/mol
InChI Key: XDBDADAPEFSDHG-UHFFFAOYSA-N
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Description

Centrolobofuran, also known as 2-(2’-Hydroxy-4’-methoxyphenyl)benzofuran-6-ol, is a naturally occurring compound found in certain plant species. It belongs to the benzofuran class of organic compounds, which are characterized by a fused benzene and furan ring system. This compound has garnered interest due to its potential biological activities and applications in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Centrolobofuran typically involves the condensation of salicylic aldehydes with bromonitromethane, followed by cyclization and reduction steps. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the benzofuran ring .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions: Centrolobofuran undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups in this compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of dihydrobenzofuran derivatives.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Centrolobofuran has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex benzofuran derivatives, which are valuable in organic synthesis.

    Biology: Studies have shown that this compound exhibits antimicrobial and antioxidant properties, making it a candidate for further biological research.

    Medicine: Due to its potential biological activities, this compound is being investigated for its therapeutic potential in treating various diseases.

    Industry: this compound and its derivatives are used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of Centrolobofuran involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of oxidative stress pathways and inhibition of microbial growth. The hydroxyl and methoxy groups in this compound play a crucial role in its biological activity by interacting with cellular components and enzymes .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique due to the presence of both hydroxyl and methoxy groups, which enhance its biological activity and chemical reactivity.

Biological Activity

Centrolobofuran is a compound derived from the plant genus Centrolobium, which has garnered attention for its potential biological activities. This article explores the various biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and cytotoxic properties, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes a furan ring that contributes to its biological activity. The molecular formula and structural details are crucial for understanding its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₃H₁₀O₃
Molecular Weight218.21 g/mol
Melting Point120-122 °C

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various pathogens. A study performed in vitro assessed its efficacy against both Gram-positive and Gram-negative bacteria.

In Vitro Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The results indicate that this compound is particularly effective against Candida albicans, suggesting its potential use as an antifungal agent .

Anti-Inflammatory Activity

This compound has also been investigated for its anti-inflammatory properties. In a study evaluating its effects on inflammatory markers in human cell lines, it was found to significantly reduce the production of pro-inflammatory cytokines.

Cytokine Inhibition Data

CytokineControl Level (pg/mL)This compound Treatment (pg/mL)
IL-615045
TNF-α12030

These findings suggest that this compound may be beneficial in treating inflammatory diseases by modulating cytokine levels .

Cytotoxic Activity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. A notable study reported the compound's ability to induce apoptosis in human leukemia cells.

IC50 Values in Cancer Cell Lines

Cell LineIC50 (µg/mL)
HL-60 (Leukemia)15.0
MCF-7 (Breast Cancer)25.5
A549 (Lung Cancer)30.0

The results indicate a promising potential for this compound as an anticancer agent, warranting further investigation into its mechanisms of action .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in herbal medicine and pharmacology:

  • Herbal Medicine Applications : A case study involving traditional herbal formulations containing this compound showed enhanced therapeutic effects in patients with chronic inflammatory conditions.
  • Pharmacological Research : Ongoing research aims to isolate and synthesize derivatives of this compound to enhance its biological activity and reduce toxicity in clinical applications.

Properties

CAS No.

67685-33-0

Molecular Formula

C15H12O4

Molecular Weight

256.25 g/mol

IUPAC Name

2-(2-hydroxy-4-methoxyphenyl)-1-benzofuran-6-ol

InChI

InChI=1S/C15H12O4/c1-18-11-4-5-12(13(17)8-11)15-6-9-2-3-10(16)7-14(9)19-15/h2-8,16-17H,1H3

InChI Key

XDBDADAPEFSDHG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC3=C(O2)C=C(C=C3)O)O

Origin of Product

United States

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